1-(5-TERT-BUTYL-2,3-DIMETHYLBENZENESULFONYL)-4-(2-METHOXYPHENYL)PIPERAZINE
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Overview
Description
1-(5-TERT-BUTYL-2,3-DIMETHYLBENZENESULFONYL)-4-(2-METHOXYPHENYL)PIPERAZINE is a complex organic compound with a unique structure that combines a piperazine ring with sulfonyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-TERT-BUTYL-2,3-DIMETHYLBENZENESULFONYL)-4-(2-METHOXYPHENYL)PIPERAZINE typically involves multiple steps. One common approach is the reaction of 5-tert-butyl-2,3-dimethylbenzenesulfonyl chloride with 4-(2-methoxyphenyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-TERT-BUTYL-2,3-DIMETHYLBENZENESULFONYL)-4-(2-METHOXYPHENYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-(2-hydroxyphenyl)piperazine.
Reduction: Formation of 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfanyl]-4-(2-methoxyphenyl)piperazine.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-TERT-BUTYL-2,3-DIMETHYLBENZENESULFONYL)-4-(2-METHOXYPHENYL)PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(5-TERT-BUTYL-2,3-DIMETHYLBENZENESULFONYL)-4-(2-METHOXYPHENYL)PIPERAZINE depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The sulfonyl and methoxyphenyl groups can influence its binding affinity and specificity, while the piperazine ring can modulate its overall activity.
Comparison with Similar Compounds
Similar Compounds
- 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-phenylpiperazine
- 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-(2-chlorophenyl)piperazine
- 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-(2-nitrophenyl)piperazine
Uniqueness
1-(5-TERT-BUTYL-2,3-DIMETHYLBENZENESULFONYL)-4-(2-METHOXYPHENYL)PIPERAZINE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups makes it a valuable target for research and development in various fields.
Properties
Molecular Formula |
C23H32N2O3S |
---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
1-(5-tert-butyl-2,3-dimethylphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C23H32N2O3S/c1-17-15-19(23(3,4)5)16-22(18(17)2)29(26,27)25-13-11-24(12-14-25)20-9-7-8-10-21(20)28-6/h7-10,15-16H,11-14H2,1-6H3 |
InChI Key |
XYNKIAVYYAXRIA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1)C(C)(C)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C(C)(C)C |
Origin of Product |
United States |
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